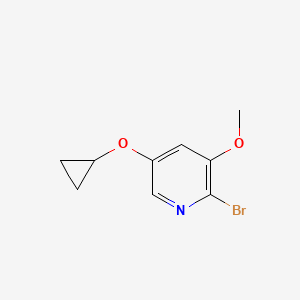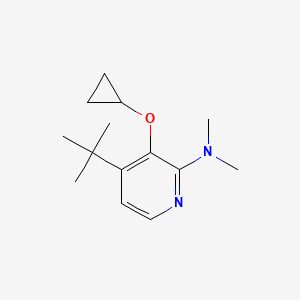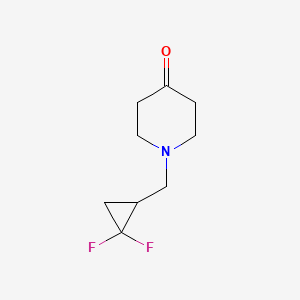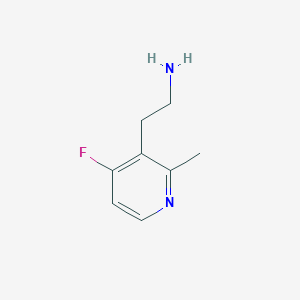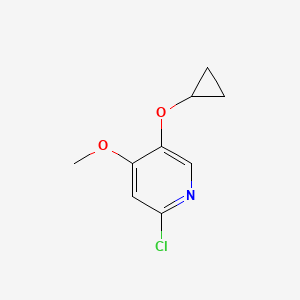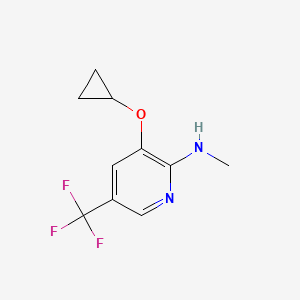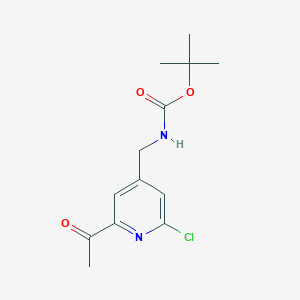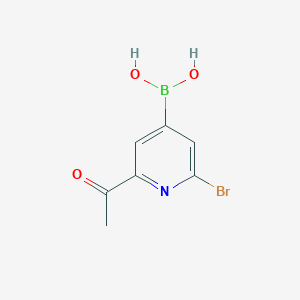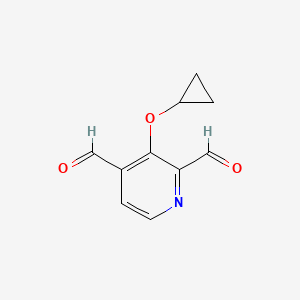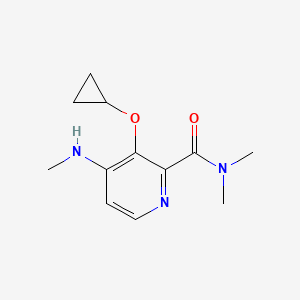
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide involves several steps. One common method includes the reaction of 3-tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of derivatives with different functional groups.
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it may be used in the study of enzyme interactions and as a probe for investigating biochemical pathways.
In medicine, this compound can be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In the industry, it may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide can be compared with similar compounds, such as 4-tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide . While both compounds share structural similarities, including the presence of tert-butoxy and cyclopropoxy groups, they differ in their specific chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for certain research and industrial applications.
Similar Compounds
- 4-tert-Butyl-3-cyclopropoxy-N,N-dimethylbenzamide
- N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride
These compounds, while similar in structure, offer different reactivity and applications, highlighting the uniqueness of this compound in scientific research and industry.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-13-11(19-10-6-7-10)8-9-16-12(13)14(18)17(4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
GMIWRQZKALWPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





